Cas no 202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide)
![N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide structure](https://ja.kuujia.com/scimg/cas/202850-01-9x500.png)
202850-01-9 structure
商品名:N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide 化学的及び物理的性質
名前と識別子
-
- N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
- N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine
- C-12 NBD Ceramide
- C12 NBD Ceramide (d18:1/12:0)
- C12-NBD-ceramide
- N-C12-NBD-D-erythro-Sphingosine
- HY-141575
- N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide
- C12-NBD Ceramide
- CHEBI:143826
- DA-75906
- J-013179
- CS-0181668
- Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- CHEMBL2146975
- 202850-01-9
- N-(NBD-Aminolauroyl)ceramide, >=98%
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
-
- インチ: InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
- InChIKey: SNOJCYCOPNIGIK-ULETYAGTSA-N
- ほほえんだ: CCCCCCCCCCCCC/C=C/[C@@H](O)[C@@H](NC(CCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O)CO
計算された属性
- せいみつぶんしりょう: 659.46218468g/mol
- どういたいしつりょう: 659.46218468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 47
- 回転可能化学結合数: 31
- 複雑さ: 828
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.6
- トポロジー分子極性表面積: 166Ų
じっけんとくせい
- 濃度: 1 mg/mL (810211C-1mg)
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-5mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 5mg |
¥8556.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥2045.00 | 2022-04-26 | |
1PlusChem | 1P0028YK-10mg |
Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
202850-01-9 | ≥98% | 10mg |
$1616.00 | 2023-12-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-10mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 10mg |
¥0.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211C-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021325-1mg |
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine,99% |
202850-01-9 | 99% | 1mg |
¥4305 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211P-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912035-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥3,624.00 | 2022-09-02 | |
Larodan | 39-5051-1-1mg |
C12 NBD-Ceramide |
202850-01-9 | >98% | 1mg |
€220.00 | 2025-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205232-1 mg |
C-12 NBD Ceramide, |
202850-01-9 | >98% | 1mg |
¥2,181.00 | 2023-07-11 |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide) 関連製品
- 86701-10-2(C-6 NBD Ceramide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
